![molecular formula C8H18Cl2N2 B2540201 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 1956366-79-2](/img/structure/B2540201.png)
1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride is a derivative of diazaspiro nonane, which is a class of spirocyclic compounds featuring a nitrogen atom within the ring structure. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related diazaspiro nonane derivatives has been explored in the literature. For instance, a cascade process to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones has been reported, which involves a [3,3]-sigmatropic rearrangement of N,O-diacyl hydroxylamines, followed by intramolecular cyclization and spirocyclization . Although this does not directly describe the synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride, it provides insight into the type of reactions that could be employed for synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure of diazaspiro nonane derivatives is characterized by the presence of a spirocyclic framework, which includes two nitrogen atoms incorporated within the ring system. This structural motif is common among various synthesized compounds, such as 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione . The presence of nitrogen atoms in the ring structure can influence the electronic properties and reactivity of these molecules.
Chemical Reactions Analysis
The reactivity of diazaspiro nonane derivatives can be quite diverse. For example, the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes leads to the formation of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure . This indicates that the diazaspiro nonane framework can participate in various ring-forming reactions, which could be relevant for the synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride are not detailed in the provided papers, we can infer from related compounds that these properties would likely include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a stable spirocyclic structure that could impart rigidity to the molecule. The synthesis method described for a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, suggests high yields and no need for further purification, which could also be indicative of the robustness of these types of compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Diazaspiro[4.4] nonane derivatives have been synthesized using different starting materials and methods, showing higher efficiency and better yield in some cases. For instance, diazaspiro[4.4] nonane was synthesized from malononitrile through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction (Ji Zhiqin, 2004).
Potential Medical and Biological Applications
- A quinuclidine derivative, which is structurally related to 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride, has been evaluated as a radioprotective agent. Its efficacy in protecting against lethal doses of X-radiation in mice was demonstrated (W. Shapiro, M. Tansy, S. Elkin, 1968).
Chemical Structure Studies
- The synthesis of various spirocyclic ring systems, important in pharmaceuticals, has been achieved. These include different derivatives of diazaspiro[4.4] nonane, showing the versatility and importance of the compound in creating complex molecular structures (Aaron C. Smith et al., 2016).
Applications in Organic Chemistry
- The compound has been used in reactions to create new structures, like the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, yielding new diazaspiro[4.4]nona-3,8-dienes (O. Attanasi et al., 2001).
Crystallographic and Molecular Structure Analysis
- Detailed crystallographic studies have been conducted on various diazaspiro[4.4]nonane derivatives, providing insight into their molecular structures and potential applications in designing new chemical entities (P. Silaichev et al., 2012).
Safety and Hazards
The safety information for 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-methyl-1,7-diazaspiro[4.4]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-2-3-8(10)4-5-9-7-8;;/h9H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJXXBZQUVLXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride | |
CAS RN |
1956366-79-2 |
Source


|
| Record name | 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

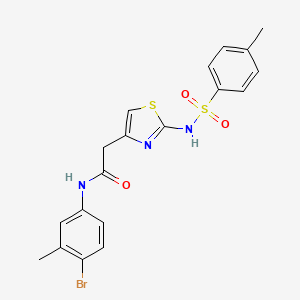
![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
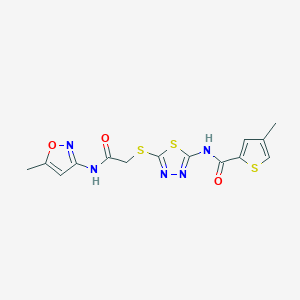
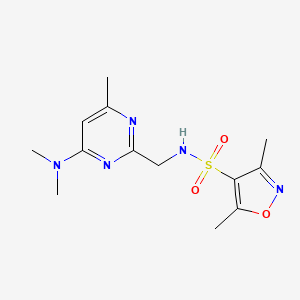
![[1-(Oxolan-2-yl)cyclobutyl]methanamine](/img/structure/B2540129.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)
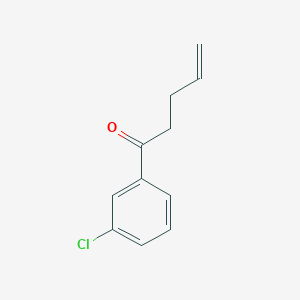
![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)
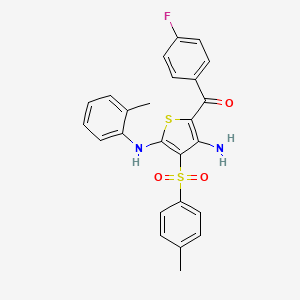
![9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2540139.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)
![N-(4-methoxyphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2540141.png)